REACTION_CXSMILES
|
CO[C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([CH3:11])[CH:5]=1.Cl.[CH3:14][NH:15][O:16][CH3:17].C([Mg]Cl)(C)C>O1CCCC1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([N:15]([O:16][CH3:17])[CH3:14])=[O:12])=[CH:5][C:6]=1[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)Br)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
3.81 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
while stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material
|
Type
|
ADDITION
|
Details
|
30% solution of ammonium chloride was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with cold water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)N(C)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.05 mmol | |
AMOUNT: MASS | 5.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |